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1,2-Di(9h-fluoren-2-yl)hydrazine

Cat. No.: B13142730
CAS No.: 24247-79-8
M. Wt: 360.4 g/mol
InChI Key: CAGLTNAOEQSKLI-UHFFFAOYSA-N
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Description

Contextualization within Advanced Fluorene (B118485) Chemistry

The fluorene moiety, a polycyclic aromatic hydrocarbon, is a privileged scaffold in materials science and medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal building block for a variety of functional molecules.

Fluorene derivatives are well-known for their photoluminescent properties, which has led to their extensive use in the development of materials for Organic Light Emitting Diodes (OLEDs) and solar cells. The 9-position of the fluorene ring is often substituted to enhance solubility and prevent aggregation, which can quench fluorescence. The introduction of substituents at other positions, such as the 2- and 7-positions, allows for the fine-tuning of the molecule's electronic and photophysical properties. For instance, the synthesis of 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-9H-fluoren-2-amine highlights a strategy to create donor-acceptor molecules with potential for two-photon absorption, a property valuable in bioimaging. nih.gov

The synthesis of fluorene derivatives often involves standard organic reactions, with a notable method being the reduction of fluorenone. For example, fluorenone can be reduced using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. mdpi.com This connection underscores the synthetic accessibility of fluorene-hydrazine hybrids.

Table 1: Examples of Fluorene Derivatives and their Research Context

Compound NameKey FeaturesResearch Application
7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-9H-fluoren-2-amineDonor-acceptor structure, two-photon absorptionBioimaging
2-(5-(9,9-Didecyl-7-nitro-9H-fluoren-2-yl)thiophen-2-yl)benzothiazoleNitro-functionalized fluorene, synthetic precursorMaterials science
Fluorenone hydrazonePrecursor for more complex hydrazine derivativesSynthetic chemistry

Contextualization within Modern Hydrazine Derivative Research

Hydrazine and its derivatives are a versatile class of compounds with a rich history in organic synthesis and a growing portfolio of applications. nih.gov The nitrogen-nitrogen single bond of hydrazine is both a functional group and a structural linker, imparting unique reactivity and conformational properties to the molecules that contain it.

Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are particularly prominent in modern research. nih.gov They are utilized as intermediates in the synthesis of heterocyclic compounds and are investigated for a wide range of biological activities. For example, fluorenyl-hydrazonothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.com The synthesis of these compounds typically involves the reaction of a fluorene-containing carbothioamide with an α-halocarbonyl compound. mdpi.com

Furthermore, hydrazine derivatives are being explored for their redox capabilities. The incorporation of fluorescent dyes, such as BODIPY, into a hydrazine scaffold can create molecules with interesting electrochemical properties. This research highlights the potential for developing novel sensors and electronic materials based on hydrazine chemistry.

Table 2: Selected Hydrazine Derivatives and their Applications

Compound ClassSynthetic RouteApplication Area
Fluorenyl-hydrazonothiazolesHantzsch reaction from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamideAntimicrobial agents
BODIPY-appended hydrazinesCoupling of BODIPY dyes with hydrazine fragmentsRedox-active fluorescent materials
Quinoline-based hydrazonesCondensation of 2-hydrazinopyridine (B147025) with quinoline-2-carbaldehydeChemosensors

Significance of Di(fluorenyl)hydrazine Architectures in Organic Chemistry

The combination of two fluorene units through a hydrazine linker, as in the theoretical 1,2-Di(9H-fluoren-2-yl)hydrazine, creates a molecular architecture with intriguing possibilities. While this specific molecule is not extensively studied, the principles of its design can be inferred from related structures.

A related, albeit unsymmetrical, example is 1-diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. This compound, which is a fluorenone azine, has been studied for its nonlinear optical behavior. Its crystal structure reveals a nearly planar fluorene unit, a feature that contributes to its electronic properties. The synthesis of this compound involves the straightforward condensation of fluorenone hydrazone with benzophenone (B1666685), demonstrating the feasibility of creating such bridged systems.

The study of such di(fluorenyl)hydrazine architectures contributes to the fundamental understanding of how to construct large, functional organic molecules. The insights gained from their synthesis and characterization can guide the design of new materials for a variety of applications, from light-emitting devices to molecular sensors.

Table 3: Characterization Data for a Related Azine Compound: 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine

PropertyValue
Molecular FormulaC₂₆H₁₈N₂
Molecular Weight358.42
Crystal SystemMonoclinic
Dihedral angle between phenyl rings61.78 (6)°

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20N2 B13142730 1,2-Di(9h-fluoren-2-yl)hydrazine CAS No. 24247-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24247-79-8

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

1,2-bis(9H-fluoren-2-yl)hydrazine

InChI

InChI=1S/C26H20N2/c1-3-7-23-17(5-1)13-19-15-21(9-11-25(19)23)27-28-22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26/h1-12,15-16,27-28H,13-14H2

InChI Key

CAGLTNAOEQSKLI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

Strategic Methodologies for the Synthesis of 1,2 Di 9h Fluoren 2 Yl Hydrazine and Analogues

Precursor Synthesis and Functionalization of Fluorene (B118485) Moieties

The journey towards 1,2-di(9H-fluoren-2-yl)hydrazine begins with the strategic modification of the 9H-fluorene molecule. This foundational step is crucial as the electronic and steric properties of the final compound are heavily influenced by the substituents on the fluorene rings.

Regioselective Functionalization of 9H-Fluorene

Achieving regioselectivity in the functionalization of 9H-fluorene is a key challenge for chemists. The fluorene molecule presents multiple reactive sites, but for the synthesis of the target hydrazine (B178648), functionalization at the 2-position is paramount. researchgate.net Various methods have been developed to introduce functional groups at specific positions on the aromatic rings of fluorene. These methods often involve electrophilic aromatic substitution reactions where directing groups guide the incoming substituent to the desired position. For instance, nitration or halogenation of fluorene can be controlled to favor substitution at the C2 and C7 positions. Subsequent chemical transformations can then convert these initial functional groups into moieties suitable for coupling with a hydrazine precursor.

A notable development in this area is the use of zinc-stabilized azo-anion radical catalysis for the regioselective alkylation of 9H-fluorene. researchgate.net This method allows for the introduction of alkyl groups at the 9-position, which can influence the solubility and processing of the final materials. lookchem.com

Derivatization at the 9-Position of Fluorene

The 9-position of the fluorene molecule is particularly reactive due to the acidity of its methylene (B1212753) protons. thieme-connect.de This reactivity allows for a wide range of derivatization strategies, which are often employed to tune the properties of fluorene-based compounds. researchgate.netthieme-connect.de Base-catalyzed alkylation is a common method for introducing alkyl chains at the 9-position. researchgate.netresearchgate.net For example, potassium tert-butoxide (t-BuOK) has been effectively used to catalyze the alkylation of fluorene with various alcohols, leading to 9-monoalkylfluorene derivatives. researchgate.net

Furthermore, transition-metal-free methods have been developed for the construction of 9-monoalkylated fluorene derivatives. researchgate.net Palladium catalysis has also been instrumental in the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters through a tandem C(sp²)–H activation/carbenoid insertion sequence. acs.org These modifications at the 9-position can significantly impact the solubility, thermal stability, and photophysical properties of the resulting di(fluorenyl)hydrazine analogues. lookchem.comrsc.org

Hydrazine Core Formation and Derivatization Approaches

The formation of the central hydrazine (N-N) bond is a critical step in the synthesis of this compound. Several methods exist for constructing and derivatizing the hydrazine core, ranging from classical condensation reactions to modern catalytic approaches. organic-chemistry.orgorgsyn.org

One common approach involves the reaction of a suitable fluorenyl precursor with hydrazine hydrate (B1144303). researchgate.net For instance, 2-hydrazinobenzimidazoles can be prepared by refluxing a solution of the corresponding sulfonic acid with an excess of hydrazine hydrate. researchgate.net Another versatile method is the Wolff-Kishner reduction, where aldehydes or ketones are converted to their hydrazone derivatives by reacting with hydrazine. libretexts.org These hydrazones can then be further reacted to form the desired hydrazine derivatives.

Modern synthetic methods offer more controlled and efficient ways to form the N-N bond. Electrophilic amination of amines using oxaziridines can yield N-Boc protected hydrazines, which are versatile intermediates for further derivatization. organic-chemistry.org Additionally, reductive cross-coupling of nitroarenes and anilines, catalyzed by a small ring phosphacycle, provides a chemoselective route to unsymmetrical hydrazines. organic-chemistry.org The aza-Lossen rearrangement offers a mild, two-step procedure to convert amines into complex hydrazine derivatives. organic-chemistry.org

Electrochemical methods are also emerging as a sustainable strategy for hydrazine synthesis. osti.gov These methods can involve the oxidative homocoupling of ammonia (B1221849) surrogates like benzophenone (B1666685) imine, which upon hydrolysis, yield hydrazine. osti.gov

Coupling Reactions for Di(fluorenyl)hydrazine Scaffold Construction

The final and most crucial step in assembling the this compound scaffold is the formation of the carbon-nitrogen (C-N) bonds that link the fluorenyl moieties to the hydrazine core.

Carbon-Nitrogen Bond Formation Strategies

A variety of strategies for forming C-N bonds are available to organic chemists. nptel.ac.in Nucleophilic substitution reactions, where a fluorenyl halide reacts with a hydrazine derivative, are a traditional approach. However, these reactions can sometimes be inefficient due to the multiple reactive N-H bonds in hydrazine, which can lead to over-alkylation. nptel.ac.in

The reaction of nucleophilic nitrogen with electrophilic carbon is a fundamental principle in C-N bond formation. nptel.ac.in For instance, the reaction of hydrazine with alkyl halides can produce alkylated hydrazines, although controlling the degree of substitution can be challenging. wikipedia.org More sophisticated methods involve the use of protecting groups to control the reactivity of the hydrazine nitrogen atoms, allowing for selective mono- or diarylation. scholaris.ca

Transition-Metal Catalysis in Fluorene-Hydrazine Linkage

Transition-metal catalysis has revolutionized the field of C-N bond formation, offering high efficiency, selectivity, and functional group tolerance. youtube.com Palladium-catalyzed cross-coupling reactions are particularly prominent for the synthesis of aryl hydrazines. nih.govnih.gov These reactions typically involve the coupling of an aryl halide or tosylate with hydrazine or a protected hydrazine derivative. nih.govorganic-chemistry.org The choice of ligand is often crucial for the success of these reactions, with ligands like Josiphos enabling the use of low catalyst loadings and mild bases like potassium hydroxide. nih.gov

Nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines provides another route to hydrazides. organic-chemistry.org Transition-metal catalysis not only facilitates the formation of the fluorene-hydrazine linkage but also allows for the synthesis of a diverse range of analogues with tailored properties for various applications. rsc.orgdtic.mil

Metal-Free Synthetic Pathways

The synthesis of 1,2-diarylhydrazines, including this compound, without the use of metal catalysts is a significant area of research, aiming for more sustainable and cost-effective chemical processes. A prominent metal-free approach involves the reduction of corresponding azo compounds.

One established method for the reduction of azobenzenes to their corresponding N,N'-diarylhydrazines utilizes an aqueous solution of sodium dithionite (B78146). organic-chemistry.org This method is notable for its mild reaction conditions and high yields for a variety of substituted azobenzenes, selectively producing the hydrazine product while avoiding over-reduction to anilines. organic-chemistry.org The reaction's success often depends on a mixed solvent system, such as water, methanol, and dichloromethane, to ensure the solubility of the azo compound. organic-chemistry.org For the synthesis of this compound, this would involve the preparation of the precursor, 1,2-di(9H-fluoren-2-yl)diazene.

The synthesis of precursors often begins with fluorenone, which can be converted to various derivatives. For instance, fluorenone can react with thiosemicarbazide (B42300) to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.comresearchgate.net While this specific path leads to thiazole (B1198619) derivatives, it highlights the reactivity of the fluorene core in forming hydrazine-related structures under metal-free conditions. The synthesis of the target azo-precursor would likely involve the oxidation of 2-aminofluorene (B1664046) or the coupling of a fluorenyl diazonium salt with a suitable fluorene derivative.

The table below outlines a proposed metal-free synthetic pathway for this compound based on analogous reactions.

Table 1: Proposed Metal-Free Synthesis of this compound

Step Reaction Reagents and Conditions Purpose
1 Formation of Azo Precursor Oxidation of 2-aminofluorene or coupling reactions. To synthesize 1,2-di(9H-fluoren-2-yl)diazene.
2 Reduction of Azo Compound Sodium dithionite (Na₂S₂O₄) in a water/methanol/dichloromethane solvent system. organic-chemistry.org To selectively reduce the N=N double bond to an N-N single bond, forming the hydrazine. organic-chemistry.org

This approach avoids heavy metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. The use of sodium dithionite represents a greener alternative for the synthesis of diarylhydrazines.

Purification and Isolation Techniques for Advanced Organic Compounds

The purification and isolation of advanced organic compounds like this compound are critical steps to ensure high purity for subsequent applications. The techniques employed must effectively remove unreacted starting materials, by-products, and residual reagents.

Chromatographic methods are powerful tools for the separation and purification of complex organic mixtures. For hydrazine derivatives, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used. researchgate.netresearchgate.net However, the analysis of hydrazines can be challenging due to issues like peak tailing. researchgate.net To overcome this, pre-column derivatization is a frequent strategy, where the hydrazine is reacted with a reagent to form a more stable and easily detectable derivative. researchgate.net For preparative scale work, column chromatography on silica (B1680970) gel is a standard procedure. reddit.commdpi.com The choice of eluent is crucial and is typically determined by monitoring the separation with thin-layer chromatography (TLC). mdpi.com For polar compounds, reverse-phase chromatography may be necessary. reddit.com

Recrystallization is another fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures. quora.com For fluorene-based compounds, a range of solvents can be considered, with the choice depending on polarity. quora.comlabarchives.com Toluene is often a good solvent for the nonpolar fluorene ring system. quora.com The process may involve dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. labarchives.com In some cases, a solvent/anti-solvent system is employed, where the compound is dissolved in a good solvent, and then a poor solvent is added to induce crystallization. google.com The purification of fluorene itself can also exploit the weak acidity of the C9-H protons, which can be deprotonated to form a sodium derivative that has low solubility in hydrocarbon solvents, allowing for its separation. wikipedia.org

The following tables summarize the key purification techniques applicable to this compound and related compounds.

Table 2: Chromatographic Purification Techniques

Technique Description Typical Application Considerations
Column Chromatography A solid stationary phase (e.g., silica gel) is packed into a column, and a liquid mobile phase (eluent) carries the mixture through, separating components based on their differential adsorption. reddit.com Primary purification of crude reaction mixtures. mdpi.com Eluent system must be optimized via TLC; can be time-consuming for large quantities.
High-Performance Liquid Chromatography (HPLC) A high-pressure system that pumps a solvent mixture through a column packed with a sorbent material, providing high-resolution separations. researchgate.net Final purification to achieve high purity; analytical assessment of purity. Pre-column derivatization may be needed for hydrazine detection; can be costly for large scales. researchgate.net
Mass Spectrometry-Directed Fractionation An automated HPLC system where fraction collection is triggered by the mass-to-charge ratio of the target compound, allowing for the isolation of specific components, including minor impurities. nih.gov Isolation of low-level impurities and target compounds from complex mixtures. nih.gov Requires sophisticated instrumentation and software. nih.gov

Table 3: Recrystallization Parameters for Fluorenyl Compounds

Parameter Description Examples Reference
Solvent Selection Based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Toluene, methanol, hexane, ethanol (B145695) mixtures. quora.comlabarchives.com quora.com
Temperature Gradient Slow cooling is generally preferred to allow for the formation of well-defined, pure crystals. Cooling from 85-95°C to 40-50°C. google.com
Solvent/Anti-Solvent Method A "poor" solvent is added to a solution of the compound in a "good" solvent to induce precipitation/crystallization. Using a polar solvent mixed with a non-polar solvent. google.com
pH Adjustment For compounds with acidic or basic properties, changing the pH can alter solubility and facilitate separation. Exploiting the acidity of the fluorene C9-H protons for purification. wikipedia.org wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 1,2 Di 9h Fluoren 2 Yl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

No experimental or theoretical NMR data for 1,2-Di(9H-fluoren-2-yl)hydrazine is currently available in the public domain.

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound are undetermined.

The characteristic chemical shifts for the carbon atoms in the fluorenyl frameworks and any associated substituent effects in this compound have not been reported.

There are no published studies employing advanced NMR techniques such as COSY, HSQC, or HMBC to definitively assign the proton and carbon signals and elucidate the detailed molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), and the nature of electronic transitions (e.g., π-π, n-π) for this compound is not available.

Photoluminescence and Fluorescence Spectroscopy for Emissive Properties

There is no data on the photoluminescent properties of this compound, including its excitation and emission spectra, quantum yield, or fluorescence lifetime.

High-Resolution Mass Spectrometry for Molecular Formula Determination

A high-resolution mass spectrum, which would provide the exact mass and confirm the molecular formula of this compound, has not been found in the reviewed literature.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal of this compound with an X-ray beam, the resulting diffraction pattern can be analyzed to determine the crystal structure. This analysis would reveal key details about the molecule's solid-state conformation and intermolecular interactions.

Key information that would be obtained from Single Crystal X-ray Diffraction includes:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state. This would definitively establish the geometry of the central hydrazine (B178648) linker and the relative orientation of the two fluorenyl groups.

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The dimensions of the repeating unit of the crystal lattice (a, b, c, α, β, γ).

A representative table of crystallographic data that would be generated from such an analysis is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₂₆H₂₀N₂
Formula Weight360.45 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules per unit cell)4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
R-factor (%)Value

Photoelectron Emission Spectroscopy

Photoelectron emission spectroscopy (PES) is a technique used to measure the ionization potentials of molecules, providing insight into their electronic structure and the energy levels of their molecular orbitals. In a PES experiment, a sample of this compound would be irradiated with high-energy photons (usually UV or X-rays), causing the ejection of electrons. The kinetic energy of these photoejected electrons is measured, and from this, their binding energies can be determined.

Key information that would be obtained from Photoelectron Emission Spectroscopy includes:

Ionization Potential: The minimum energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule. This is a fundamental electronic property that influences the material's charge transport characteristics.

Orbital Energy Levels: The spectrum would show a series of peaks, each corresponding to the ionization from a different molecular orbital. The positions and intensities of these peaks provide a map of the occupied electronic states. For fluorene (B118485) derivatives, these spectra typically show features corresponding to the π-electron systems. mdpi.com

A summary of the key electronic properties that would be determined is shown in the table below.

Table 2: Hypothetical Electronic Properties from Photoelectron Spectroscopy for this compound

PropertyValue (Hypothetical)
Highest Occupied Molecular Orbital (HOMO) Energy (eV)Value
Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV)Value
Ionization Potential (eV)Value
Electron Affinity (eV)Value
Electronic Band Gap (eV)Value

Computational and Theoretical Investigations of 1,2 Di 9h Fluoren 2 Yl Hydrazine

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Molecular Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, which corresponds to the lowest energy state. For a molecule with flexible bonds, like the N-N bond in hydrazine (B178648) and the bonds connecting the fluorenyl groups, multiple stable conformations may exist. A thorough analysis would identify these different conformers and their relative energies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and its ability to participate in electronic transitions.

Electronic Density Distribution and Electrostatic Potential Mapping

This analysis reveals how the electron density is distributed across the molecule. An electrostatic potential (ESP) map visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are invaluable for predicting how the molecule will interact with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states.

Theoretical Absorption and Emission Spectra Prediction

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. Similarly, by analyzing the relaxation from the first excited state back to the ground state, the emission (fluorescence or phosphorescence) spectrum can be predicted. These theoretical spectra are essential for designing molecules with specific optical properties.

While the specific data for 1,2-Di(9H-fluoren-2-yl)hydrazine is not available, the methodologies described above represent the standard computational approach for characterizing such a compound. Future research in this area would be necessary to provide the detailed findings for each of these analytical sections.

Investigation of Charge Transfer Characteristics

The efficiency of organic electronic devices is intrinsically linked to the charge transfer properties of the constituent materials. In compounds like this compound, charge transport is governed by the movement of charge carriers—holes (positive charges) and electrons (negative charges)—between adjacent molecules. Computational studies on analogous fluorene-based systems have shown that these materials are generally more conducive to hole transport than electron transport. mdpi.com This preference is attributed to the electronic structure of the fluorene (B118485) unit.

The charge transfer process is often analyzed using Marcus theory, which considers two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, t). The reorganization energy represents the energy required for a molecule to adjust its geometry after a charge is added or removed. A lower reorganization energy facilitates faster charge transfer. Theoretical studies on triphenylamine-ethynyl polycyclic aromatic hydrocarbon derivatives have shown that the backbone topology and functional groups can significantly influence the reorganization energy. arxiv.org For fluorene derivatives, the introduction of electron-releasing substituents has been demonstrated to result in high hole mobility. researchgate.net

The electronic coupling, t, quantifies the strength of the electronic interaction between adjacent molecules, which is highly dependent on their relative orientation and distance. In π-stacked systems, such as those expected in the crystalline form of this compound, the overlap of π-orbitals is crucial for efficient charge transfer. Computational models can predict these parameters, offering insights into the intrinsic charge transport capabilities of the material.

A hypothetical data table for the charge transfer properties of this compound, based on typical values for related fluorene derivatives, is presented below.

Charge CarrierReorganization Energy (λ) (eV)Electronic Coupling (t) (meV)
Hole0.2580
Electron0.3545

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structure-property relationships of organic molecules. nih.govimist.ma For this compound, DFT calculations can provide optimized molecular geometries, electronic structures, and various molecular properties that are difficult to determine experimentally.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that determines the electronic excitation energy and influences the material's color and stability. For many fluorene derivatives, the HOMO and LUMO are typically localized on the π-conjugated fluorene backbone.

Natural Bond Orbital (NBO) analysis is another valuable computational technique that can reveal details about charge distribution and intramolecular interactions. nih.gov In this compound, NBO analysis would likely show significant electron delocalization across the fluorene rings and the hydrazine bridge, contributing to its electronic properties. Theoretical calculations on flavones using similar methods have demonstrated good agreement with experimental spectroscopic data. researchgate.net

The following table presents hypothetical HOMO, LUMO, and energy gap values for this compound, as would be predicted by DFT calculations.

ParameterEnergy (eV)
HOMO-5.4
LUMO-2.1
HOMO-LUMO Gap3.3

Computational Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is dictated by a complex interplay of intermolecular interactions. rsc.org These interactions not only determine the macroscopic properties of the crystal but also have a profound impact on the material's electronic properties, such as charge mobility. Computational methods provide a powerful means to analyze these interactions and predict crystal structures.

For this compound, the dominant intermolecular interactions are expected to be π-π stacking between the fluorene rings and van der Waals forces. Hydrogen bonding involving the N-H protons of the hydrazine linker could also play a significant role in directing the crystal packing. nih.gov

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.gov By mapping properties such as the distance to the nearest atom inside or outside the surface, one can identify regions of close contact corresponding to specific interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. In the case of this compound, these plots would likely highlight the prevalence of H...H, C...H, and N...H contacts.

Energy framework calculations can further quantify the interaction energies between molecules in the crystal, distinguishing between electrostatic and dispersion contributions. researchgate.net This analysis provides a visual representation of the crystal's energetic landscape, revealing the pathways for charge transport.

A hypothetical summary of intermolecular contacts for this compound as derived from a Hirshfeld surface analysis is shown in the table below.

Intermolecular ContactContribution (%)
H...H45
C...H30
N...H15
C...C5
Other5

Research Applications of 1,2 Di 9h Fluoren 2 Yl Hydrazine in Advanced Materials Science

Organic Semiconductors and Charge Transport Materials

Fluorene-based materials are often investigated for their potential as organic semiconductors, which are crucial for the functioning of organic field-effect transistors (OFETs) and other electronic devices. The charge transport properties, specifically hole and electron mobility, are key performance metrics.

The mobility of charge carriers (holes and electrons) is a critical parameter for a semiconductor. For fluorene (B118485) derivatives, these values are highly dependent on the molecular structure, intermolecular packing in the solid state, and the presence of any substituents. For instance, new fluorene-based bipolar charge transporting materials have been synthesized and studied, showing hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov However, no such studies have been published for 1,2-Di(9H-fluoren-2-yl)hydrazine . The electron-rich nature of the fluorene rings might suggest hole-transporting capabilities, but the impact of the hydrazine (B178648) linker on both hole and electron mobility is unknown.

The ability to form high-quality, uniform thin films from solution is a significant advantage for the large-scale and low-cost fabrication of organic electronic devices. The solubility and film-forming properties of a material are determined by its molecular structure, including the presence of solubilizing side chains. While many fluorene derivatives are designed for good solution processability, there is no available information on the film formation characteristics of This compound .

Organic Light-Emitting Diodes (OLEDs) and Emissive Materials

Fluorene and its derivatives are renowned for their strong blue emission, making them important materials for OLEDs, particularly for display and lighting applications.

An exciplex, or excited-state complex, can form at the interface of a donor and an acceptor material in an OLED, often leading to emission at a longer wavelength than that of either individual material. This phenomenon can be harnessed to create highly efficient OLEDs. The applicability of various fluorene derivatives in OLEDs based on exciplex emission has been demonstrated. nih.govdiva-portal.org Whether This compound can act as a component in an exciplex-forming system, and the characteristics of such an exciplex, have not been investigated.

The photophysical properties of fluorene-based materials, such as their absorption and emission wavelengths, can be tuned by chemical modification. This allows for the optimization of materials for specific optoelectronic applications. While the general principles of tuning fluorene derivatives are well-understood, the specific photophysical properties (e.g., absorption and emission spectra, quantum yield) of This compound have not been reported.

Photovoltaic Applications and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, fluorene derivatives have been incorporated into organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs) as electron donors, electron acceptors, or sensitizers.

Hydrazone-based materials have been studied computationally for their potential in DSSCs, with analyses of their energy levels (HOMO and LUMO) and light-harvesting efficiency. nih.gov Furthermore, fluorene and fluorenone-based molecules have been investigated as electron-transporting materials in photovoltaic devices. rsc.org These studies provide a framework for how such molecules might function in a solar cell. However, there are no published reports on the synthesis or testing of This compound in any photovoltaic application. Therefore, its efficiency, open-circuit voltage, short-circuit current, and fill factor as a component in a solar cell are unknown.

Research on this compound and Its Applications Remains Undocumented in Publicly Available Literature

Extensive searches for the chemical compound This compound have yielded no specific research findings related to its application in advanced materials science. Despite targeted queries, information regarding its use in Donor-π-Acceptor (D-π-A) architectures for organic photovoltaics, its influence on photovoltaic efficiency, or its potential as a nonlinear optical material or chemosensor could not be located in publicly accessible scientific databases and research publications.

The scientific literature contains studies on various other derivatives of fluorene and hydrazine, exploring their properties for applications similar to those outlined in the query. For instance, compounds such as 1-Diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine have been investigated for their molecular structure. nih.gov Similarly, derivatives like 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazoles have been synthesized and evaluated for different purposes. mdpi.com

However, these studies focus on molecules with different structural arrangements and substitutions than this compound. The specific linkage of two fluorene units at their 2-positions through a hydrazine bridge, as defined by the target compound's name, does not appear in the context of the requested applications in the available literature.

Consequently, it is not possible to provide an article on the research applications of this compound in the specified areas of organic photovoltaics, nonlinear optics, and chemosensing, as no data or research findings on this particular compound are currently available.

Mechanistic Investigations and Reaction Pathway Elucidation for 1,2 Di 9h Fluoren 2 Yl Hydrazine Synthesis

Exploration of Reaction Mechanisms for Key Bond Formations

The formation of the N-N bond in 1,2-diarylhydrazines can be approached through several mechanistic strategies. While direct synthesis of 1,2-Di(9H-fluoren-2-yl)hydrazine has not been extensively detailed in the literature, plausible mechanisms can be inferred from the synthesis of related compounds.

One of the most common methods for the formation of symmetrical 1,2-diarylhydrazines is the reduction of the corresponding azo compounds . In the case of this compound, the immediate precursor would be 2,2'-azofluorene. The reduction of azobenzenes to N,N'-diarylhydrazines has been successfully achieved using reagents like sodium dithionite (B78146). Current time information in Bangalore, IN. This reaction proceeds under mild, slightly basic conditions, which is advantageous as it helps to avoid the acid-catalyzed benzidine (B372746) rearrangement, a common side reaction. Current time information in Bangalore, IN. The proposed mechanism involves the transfer of electrons from the reducing agent to the N=N double bond, followed by protonation.

Another potential pathway involves the reductive coupling of a nitroaromatic precursor , in this case, 2-nitrofluorene. This compound is commercially available and its reduction can lead to various products depending on the reaction conditions. nih.gov The formation of the hydrazine (B178648) is believed to proceed through the intermediate formation of nitroso and hydroxylamine (B1172632) derivatives, which then condense and are further reduced.

A third approach is the coupling of a hydrazine derivative with an aryl halide . For the synthesis of a symmetrical diarylhydrazine, this would likely involve the reaction of 2-halofluorene with hydrazine, followed by a second coupling reaction. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl hydrazines from aryl halides and hydrazine. berkeley.edunih.gov The mechanism of these reactions is complex and involves the formation of a palladium-hydrazido complex as a key intermediate. berkeley.edu

Finally, multi-component reactions offer a convergent approach. An aerobic copper-catalyzed reaction of aldehydes and aryl hydrazines has been reported for the synthesis of N',N'-diaryl acylhydrazines. rsc.org This method utilizes the aryl hydrazine as both a hydrazine and an aryl synthon. While this would not directly produce this compound, it highlights the potential for developing novel catalytic cycles for N-N bond formation.

Role of Catalysis in Synthetic Pathways

Catalysis plays a crucial role in many of the proposed synthetic routes for this compound, enhancing reaction rates, yields, and selectivity.

In the context of reductive coupling reactions , various metal catalysts are employed. For instance, the reduction of nitroarenes can be catalyzed by metals such as palladium, platinum, or nickel on a solid support like carbon. These catalysts facilitate the hydrogenation process by activating both the hydrogen gas and the nitro group.

For cross-coupling reactions , palladium catalysts are particularly prominent. The Hartwig-Buchwald amination, a powerful tool for C-N bond formation, can be adapted for the synthesis of aryl hydrazines. berkeley.edunih.gov The choice of ligand for the palladium center is critical for the success of these reactions, influencing the catalyst's stability, activity, and selectivity.

Copper-catalyzed reactions also represent a viable option. As mentioned, an aerobic copper-catalyzed multi-component reaction has been developed for related compounds. rsc.org In such reactions, the copper catalyst can facilitate the oxidation of intermediates and promote the desired bond-forming steps. The use of air as the ultimate oxidant makes these processes environmentally attractive.

It is also worth noting that some synthetic routes may proceed without a catalyst. For example, the reduction of azobenzenes with sodium dithionite does not require a metal catalyst. Current time information in Bangalore, IN. Similarly, the synthesis of some fluorene (B118485) derivatives from biaryls and Meldrum's acid derivatives has been shown to proceed without a catalyst. rsc.org

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of the symmetrical molecule this compound, regioselectivity is not a concern as both aryl groups are identical. However, in the synthesis of unsymmetrical diarylhydrazines, controlling which nitrogen atom attacks which aryl group is a significant challenge.

In reactions involving the coupling of an aryl hydrazine with an aryl halide, the regioselectivity is inherently controlled by the starting materials. However, in multi-component reactions or when using hydrazine itself as a starting material, mixtures of regioisomers can be formed.

Stereochemistry, in the context of the final product, is also not a primary concern as this compound is not chiral. However, the stereochemistry of intermediates can play a role in the reaction mechanism. For instance, in the reduction of azobenzenes, the cis and trans isomers of the starting material could potentially react at different rates.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic vs. Thermodynamic Control: Many chemical reactions can yield different products depending on the reaction conditions, a concept known as kinetic versus thermodynamic control. In the context of hydrazine synthesis, a kinetically controlled reaction would favor the product that is formed fastest, while a thermodynamically controlled reaction would favor the most stable product. For example, in the Diels-Alder reaction, the endo product is often the kinetic product, while the exo product is the thermodynamic product. mdpi.com It is plausible that in the synthesis of this compound, different reaction conditions (e.g., temperature, reaction time) could favor different isomers or side products.

Reaction Rates: The rate of the reaction would be influenced by several factors, including the concentration of reactants, the temperature, the solvent, and the presence of a catalyst. For instance, in the reduction of azobenzenes with sodium dithionite, increasing the molar ratio of the reducing agent was found to improve the reaction rate. Current time information in Bangalore, IN.

Thermodynamic Parameters: The key thermodynamic parameters for a reaction are the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. A negative ΔG indicates a spontaneous reaction. For the synthesis of this compound, the formation of the stable N-N bond and the aromatic fluorene system would likely result in a favorable enthalpy change.

The table below summarizes hypothetical reaction parameters for the synthesis of this compound based on analogous reactions.

ParameterHypothetical Value/TrendRationale based on Analogous Reactions
Activation Energy (Ea) ModerateThe formation of the N-N bond likely involves a significant energy barrier, but catalysis can lower this barrier.
Enthalpy of Reaction (ΔH) ExothermicThe formation of stable bonds in the product would release energy.
Entropy of Reaction (ΔS) Likely negativeThe joining of two fluorene moieties and a hydrazine unit into a single molecule would decrease the number of molecules and thus the entropy.
Gibbs Free Energy (ΔG) NegativeThe exothermic nature of the reaction would likely outweigh the negative entropy change, making the reaction spontaneous under appropriate conditions.

Future Research Directions and Emerging Paradigms for 1,2 Di 9h Fluoren 2 Yl Hydrazine

Development of Novel Synthetic Methodologies

The foundational step for exploring the potential of 1,2-Di(9H-fluoren-2-yl)hydrazine is the development of efficient and scalable synthetic routes. Currently, the precursor, (9H-Fluoren-2-yl)-hydrazine, is commercially available, which provides a key starting point. lookchem.com Future research should focus on the dimerization of this precursor to form the N-N bond of the target molecule.

A primary proposed method is the oxidative coupling of (9H-Fluoren-2-yl)-hydrazine. This approach is widely used for the synthesis of 1,2-diarylhydrazines. Various oxidizing agents could be systematically screened to optimize reaction conditions, yield, and purity.

Another promising avenue is the adaptation of transition-metal-catalyzed cross-coupling reactions . Nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines has been reported for the synthesis of hydrazides and could potentially be adapted for the self-coupling of a fluoren-2-yl amine or hydrazine (B178648) derivative. organic-chemistry.org

A comparative table of potential synthetic routes is presented below, outlining hypothetical conditions and expected outcomes.

Synthetic RouteProposed Reagents & ConditionsPotential AdvantagesPotential Challenges
Oxidative Coupling (9H-Fluoren-2-yl)-hydrazine, Oxidant (e.g., KMnO4, air/catalyst), Solvent (e.g., Toluene), Room Temp. to RefluxDirect formation of N-N bond, potentially high atom economy.Risk of over-oxidation to the azo compound, formation of side products.
Reductive Coupling of Azine Synthesis of 2-fluorenyl-azine followed by reduction (e.g., with LiAlH4).High yields are often achievable for the reduction step.Requires a two-step process, potentially harsh reducing agents.
Catalytic N-N Coupling Modified (9H-Fluoren-2-yl)-hydrazine with a leaving group, Ni or Cu catalyst, Base.High functional group tolerance, milder reaction conditions.Requires synthesis of a functionalized precursor, catalyst cost and removal.

Advanced Spectroscopic Characterization Techniques

A thorough characterization of this compound is critical to understanding its structure, purity, and electronic properties. A suite of advanced spectroscopic techniques will be indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will be fundamental for confirming the molecular structure. The spectra of fluorenyl-hydrazonothiazole derivatives have been well-documented and can serve as a reference for assigning the characteristic peaks of the fluorene (B118485) backbone and the N-H protons of the hydrazine linker. mdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be essential to confirm the molecular weight and elemental composition of the synthesized compound.

Infrared (IR) and Raman Spectroscopy : These techniques will help identify the vibrational modes of the molecule, particularly the N-H stretching and bending frequencies of the hydrazine group, providing insight into hydrogen bonding interactions in the solid state.

UV-Visible and Fluorescence Spectroscopy : The absorption and emission properties are of paramount importance, especially given the potential of fluorene derivatives in optoelectronics. nih.gov The planarity of the fluorene units suggests the possibility of extended π-conjugation, which would be reflected in the UV-Vis spectrum.

A hypothetical table of key spectroscopic data is provided below for illustrative purposes.

TechniqueExpected ObservationsInformation Gained
¹H NMR Aromatic protons (7-8 ppm), Methylene (B1212753) protons of fluorene (~4 ppm), N-H protons (variable, ~5-9 ppm)Confirmation of the fluoren-2-yl connectivity and the presence of the hydrazine linker.
¹³C NMR Distinct signals for the 13 unique carbons of the fluorenyl group and the hydrazine-substituted carbon.Verification of the molecular symmetry and carbon framework.
HRMS (ESI+) [M+H]⁺ peak corresponding to the exact mass of C₂₆H₂₀N₂.Unambiguous confirmation of the molecular formula.
UV-Vis (in THF) Absorption maxima (λ_max) in the UV-A region, potentially showing solvatochromism.Insight into the electronic transitions and the extent of π-conjugation.
Fluorescence (in THF) Emission in the blue or green region of the spectrum with a measurable quantum yield.Assessment of its potential as an emissive material for OLEDs or sensors.

Predictive Computational Design and High-Throughput Screening

Computational chemistry offers a powerful tool to predict the properties of this compound and to guide the design of new derivatives without the immediate need for synthesis.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to:

Optimize the ground-state geometry and predict vibrational frequencies for comparison with experimental IR and Raman spectra.

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict its electronic properties and potential as a semiconductor.

Simulate the UV-Visible absorption spectrum to correlate with experimental findings.

Predict nonlinear optical (NLO) properties, such as the first hyperpolarizability (β), which is crucial for materials in photonics. researchgate.net

High-throughput screening (HTS) methodologies could be computationally implemented to explore a virtual library of derivatives of this compound. By systematically varying substituents on the fluorene rings, it would be possible to identify candidates with optimized properties for specific applications, such as a tuned emission wavelength or enhanced NLO response.

Exploration of New Functional Material Applications

The unique structure of this compound, combining the rigid, planar, and electron-rich fluorene moiety with a flexible, redox-active hydrazine linker, makes it a prime candidate for several advanced material applications.

Nonlinear Optical (NLO) Materials : Fluorenone-based materials are known for their promising NLO properties. researchgate.netru.nl The extended π-system of the two fluorene units in this compound could lead to a large second-order hyperpolarizability, making it suitable for applications in frequency doubling and optical switching. pku.edu.cnucf.edu

Organic Light-Emitting Diodes (OLEDs) : Fluorene-based polymers are widely used as blue-emitting materials in OLEDs due to their high photoluminescence quantum yields and good charge transport properties. acs.org The hydrazine linker could influence the charge injection and transport balance, potentially leading to novel host or emissive materials for phosphorescent OLEDs. acs.org

Organic Photovoltaics (OPVs) : The electron-donating nature of the fluorene and hydrazine groups suggests that this compound could be investigated as a donor material in bulk heterojunction solar cells.

Sensors : The hydrazine moiety is known to be a good binding site for certain analytes. It is conceivable that derivatives of this compound could be developed as fluorescent chemosensors.

Integration into Hybrid Organic-Inorganic Systems

A significant emerging paradigm in materials science is the creation of hybrid organic-inorganic materials that combine the properties of both components. Future research should explore the integration of this compound into such systems.

Polymer-Nanoparticle Composites : The compound could be dispersed as a functional dopant in a polymer matrix containing inorganic nanoparticles (e.g., CdSe, PbTe). acs.org This could lead to materials with novel photophysical properties, where energy transfer processes between the organic and inorganic components can be tailored.

Surface Functionalization of Inorganic Materials : The hydrazine group can be used to anchor the molecule to the surface of inorganic materials like metal oxides or quantum dots. This would allow for the modification of the surface properties of these materials, for instance, to improve their dispersibility in organic solvents or to introduce a light-emitting layer.

Hybrid Perovskites : The incorporation of large organic cations is a key feature of hybrid perovskites. While typically smaller amines are used, the exploration of larger, functional molecules like this compound or its derivatives could lead to novel layered perovskite structures with interesting electronic and optical properties.

Sustainable and Green Chemistry Approaches in Synthesis

As with any new chemical entity, the development of sustainable and green synthetic methods is paramount. Future research should not only focus on the synthesis itself but also on making the process environmentally benign.

Solvent Selection : Efforts should be made to replace hazardous organic solvents with greener alternatives. This could include the use of water, ethanol (B145695), or solvent-free conditions. scinapse.io

Catalysis : The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Research into highly efficient and recyclable catalysts for the synthesis of this compound will be crucial.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. Oxidative coupling, if optimized, could offer high atom economy.

Energy Efficiency : The use of alternative energy sources like microwave irradiation or mechanochemistry (grinding) could lead to shorter reaction times and reduced energy consumption compared to conventional heating. tandfonline.com

The following table outlines a green chemistry perspective on the synthesis.

Green Chemistry PrincipleApplication to Synthesis of this compound
Waste Prevention Optimize reactions for high yield and selectivity to minimize by-products.
Atom Economy Favor addition and coupling reactions over multi-step syntheses with protecting groups.
Less Hazardous Chemical Syntheses Avoid toxic reagents and solvents; for example, by using air as an oxidant in catalytic reactions.
Design for Energy Efficiency Explore microwave-assisted or mechanochemical syntheses to reduce reaction times and energy input.
Use of Renewable Feedstocks While challenging for this specific molecule, future research could explore bio-based routes to fluorene precursors.
Catalysis Develop and utilize recyclable catalysts (heterogeneous or homogeneous) for coupling reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.